molecular formula C16H13N B1586734 Benzenamine, 4-(1-naphthalenyl)- CAS No. 125404-00-4

Benzenamine, 4-(1-naphthalenyl)-

Cat. No. B1586734
M. Wt: 219.28 g/mol
InChI Key: OGHOZWNRKYYYHY-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(naphthalen-1-yl)aniline, is a chemical compound with the molecular formula C16H13N . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Benzenamine, 4-(1-naphthalenyl)- can be achieved from 1-Naphthylboronic acid and 4-Bromoaniline under certain conditions .


Molecular Structure Analysis

The molecular structure of Benzenamine, 4-(1-naphthalenyl)- consists of a total of 32 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

Benzenamine, 4-(1-naphthalenyl)- has a molecular weight of 219.28g/mol . The predicted boiling point is 381.3±11.0 °C, and the predicted density is 1.147±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

Benzenamine derivatives are utilized in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) through palladium-catalyzed cocyclotrimerization processes. This method allows for the selective production of phenanthrenes or naphthalenes depending on the choice of catalyst, providing versatile pathways for the synthesis of polycyclic aromatic compounds (Peña et al., 2000).

Environmental Contaminant Analysis

Compounds similar to Benzenamine, 4-(1-naphthalenyl)-, are also significant in environmental studies, particularly in the analysis of industrial effluents. For instance, techniques have been developed for the extraction and determination of benzene- and naphthalenesulfonates in wastewater, highlighting the environmental impact of these compounds and their derivatives in various industries (Alonso et al., 1999).

Luminescence Properties

Research on 4-naphthalen-1-yl-benzoic acid derivatives, which share a structural similarity to Benzenamine, 4-(1-naphthalenyl)-, has revealed their potential in developing luminescent lanthanide complexes. These studies are crucial for applications in optical devices and sensors, demonstrating the role of naphthalene derivatives in advancing photophysical properties (Kim et al., 2006).

Organic Electronics

The development of blue-emitting arylalkynyl naphthalene derivatives, achieved through hexadehydro-Diels-Alder cascade reactions, showcases the application of naphthalene-related compounds in organic electronics, particularly in organic light-emitting diodes (OLEDs). These compounds offer promising leads for improving the efficiency and color quality of OLED displays (Xu et al., 2016).

Antifungal Agents

In pharmaceutical research, benzylamine derivatives related to Benzenamine, 4-(1-naphthalenyl)-, have been explored for their antifungal properties. For example, butenafine hydrochloride, a benzylamine derivative, has shown excellent efficacy against dermatophytosis in animal models, indicating the potential of naphthalene derivatives in developing new antifungal medications (Arika et al., 1990).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of exposure, move the victim into fresh air, and if breathing is difficult, give oxygen .

properties

IUPAC Name

4-naphthalen-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHOZWNRKYYYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375050
Record name Benzenamine, 4-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-(1-naphthalenyl)-

CAS RN

125404-00-4
Record name 4-(1-Naphthalenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125404-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

204 g of 1-phenylnaphthalene was nitrated in 1 l of acetic acid using nitric acid. The product was reduced using a reduced iron to obtain 1-(4-aminophenyl)naphthalene (yield: 39%).
Quantity
204 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
reduced iron
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

First, 5.0 g (29 mmol) of 4-bromoaniline, 5.0 g (29 mmol) of 1-naphthylboronic acid, and 0.45 g (1.5 mmol) of tri(ortho-tolyl)phosphine were put into a 500-mL three-neck flask, and the air in the flask was replaced with nitrogen. Then, 100 mL of toluene, 50 mL of ethanol, and 31 mL of a potassium carbonate aqueous solution (2 mol/L) were added to this mixture. The mixture in the flask was stirred and degassed while reducing pressure in the flask. Then, after the mixture was heated at 60° C., 66.2 mg (0.29 mmol) of palladium(II) acetate was added to the mixture. The mixture was refluxed at 80° C. for 2.3 hours. After the reflux, toluene and water were added to the mixture, an organic layer and an aqueous layer were separated, and the aqueous layer was extracted twice with toluene. The extract and the organic layer were combined, washed with a saturated saline solution, and dried with magnesium sulfate. The mixture was subjected to gravity filtration to remove magnesium sulfate. Then, the filtrate was concentrated to give an oily substance, which was subjected to suction filtration through Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and alumina to obtain a filtrate. The resulting filtrate was concentrated to give 2.5 g of an oily substance, which was an object, in a yield of 40%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
66.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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31 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
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Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 2-L three-neck flask were put 25 g (0.15 mol) of 4-bromoaniline, 25 g (0.15 mol) of 1-naphthaleneboronic acid, 450 mL of toluene, and 150 mL of ethanol. While the pressure was reduced, this mixture was degassed by being stirred. After the degassing, the atmosphere in a system was replaced with nitrogen. Into the solution was added 220 mL (2.0 mol/L) of a potassium carbonate solution. The obtained mixture was degassed by being stirred while the pressure was reduced, and then, the atmosphere in the system was replaced with nitrogen. To this mixture were added 0.48 g (2.1 mmol) of palladium(II) acetate and 2.4 g (7.9 mmol) of tris(2-methylphenyl)phosphine, and the obtained mixture was stirred under a nitrogen stream at 80° C. for three hours. After the stirring, this mixture was allowed to cool to room temperature, and an aqueous layer of this mixture was extracted three times with toluene. The extracted solution and an organic layer were combined and washed twice with water and washed twice with saturated saline. Into this mixture was added magnesium sulfate, and the mixture was dried for 18 hours. The obtained mixture was subjected to natural filtration to remove magnesium sulfate, and the filtrate was concentrated to obtain an orange liquid. This orange liquid was dissolved in toluene, and this solution was filtrated through Celite, alumina, and Florisil. The obtained filtrate was concentrated to give 33 g of an objective orange liquid in a yield of 99%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.48 g
Type
catalyst
Reaction Step Five
Quantity
2.4 g
Type
catalyst
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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